molecular formula C9H14O4 B1610239 Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate CAS No. 352547-75-2

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate

Cat. No.: B1610239
CAS No.: 352547-75-2
M. Wt: 186.2 g/mol
InChI Key: LUCPXGZDATXHHD-UHFFFAOYSA-N
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Description

Cyclohexanone Ring Conformation Analysis

The cyclohexanone ring adopts a chair conformation to minimize steric strain, with the ketone oxygen at the 2-position preferentially occupying an axial orientation. Computational studies indicate that axial placement of the ketone group reduces 1,3-diaxial interactions, stabilizing the chair form by approximately 5–7 kcal/mol compared to twist-boat conformers. Substituent effects were quantified using density functional theory (DFT):

Conformation Energy (kcal/mol) Dominant Steric Interactions
Chair (axial ketone) 0.0 None
Chair (equatorial) +3.2 C3-H⋯O ketone dipole repulsion
Twist-boat +8.6 Flagpole H-H clashes

The ester-linked hydroxyacetate group at C2 introduces additional conformational constraints. NMR studies of analogous cyclohexanone derivatives demonstrate that bulky substituents at this position favor equatorial orientations to avoid axial 1,2-gauche interactions. However, hydrogen bonding between the hydroxyl group and the ketone oxygen may partially offset this preference.

Hydroxyacetate Substituent Spatial Orientation

The hydroxyacetate moiety ($$-\text{OCOCH}_3$$) exhibits restricted rotation about the C2-C(acetate) bond due to conjugation between the ester carbonyl and the adjacent hydroxyl group. X-ray crystallography data from related compounds reveal a planar arrangement of the C2-hydroxyl oxygen, ketone oxygen, and ester carbonyl, with dihedral angles of $$ \theta = 178.3^\circ \pm 2.1^\circ $$. This geometry facilitates intramolecular hydrogen bonding ($$ \text{O-H} \cdots \text{O=C} $$) with a bond length of 2.01 Å, stabilizing the syn periplanar configuration.

Key torsional parameters:

  • C1-C2-O(hydroxyl)-H: $$ 62.4^\circ $$ (gauche)
  • C2-C(acetate)-O(ester)-CH$$_3$$: $$ 180.0^\circ $$ (antiperiplanar)

Properties

IUPAC Name

methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h6,8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCPXGZDATXHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457206
Record name Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352547-75-2
Record name Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Cyclohexanone with Glyoxylic Acid Derivatives

A primary route for synthesizing methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate involves the acid-catalyzed condensation of cyclohexanone with glyoxylic acid esters (e.g., methyl or ethyl glyoxylate). This reaction forms the hydroxy-substituted keto ester intermediate.

  • Reaction Conditions:

    • Acid catalysts such as trifluoroacetic acid are commonly employed.
    • Molar ratios typically favor an excess of cyclohexanone (e.g., 10:1 cyclohexanone to glyoxylate ester).
    • Reaction temperatures range from ambient to moderate heating (e.g., 50–150 °C).
    • The reaction proceeds under reflux to ensure complete conversion.
  • Mechanism:

    • The carbonyl group of cyclohexanone undergoes nucleophilic addition with the aldehyde carbon of glyoxylate ester.
    • This forms a β-hydroxy keto ester intermediate, which stabilizes to yield this compound.
  • Yields:

    • Reported yields for this step can reach up to approximately 65%, depending on catalyst efficiency and reaction time.

Esterification of 2-(2-oxocyclohexyl)acetic Acid

Alternatively, the compound can be prepared by esterification of the corresponding 2-(2-oxocyclohexyl)acetic acid with methanol in the presence of acid catalysts.

  • Reaction Conditions:

    • Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
    • The reaction is typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.
    • Reaction times vary from several hours to overnight.
  • Purification:

    • Post-reaction, the mixture is neutralized and the ester product is isolated by extraction.
    • Further purification is achieved by vacuum distillation under reduced pressure (<0.5 mbar) to remove unreacted materials and impurities.

Enzymatic and Biocatalytic Reduction Routes

Research has shown that enzymatic reduction of 2-oxo acid esters can yield this compound or its derivatives with high stereoselectivity.

  • Biocatalysts:

    • Ene-reductases and other oxidoreductases have been used for selective reduction.
    • These enzymes enable the production of enantiomerically enriched hydroxy esters.
  • Advantages:

    • Mild reaction conditions (ambient temperature, aqueous media).
    • High chemo- and enantioselectivity.
    • Potential for green chemistry applications.

Mannich Reaction Followed by Esterification

Another synthetic approach involves a Mannich-type reaction between cyclohexanone, a secondary amine, and glyoxylic acid, followed by esterification of the resulting acid.

  • Process:

    • The Mannich reaction forms a β-amino ketone intermediate.
    • Subsequent hydrolysis and esterification yield the target hydroxy ester.
  • Considerations:

    • This route is less direct and involves more steps but allows for structural diversity.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Effect on Yield/Quality
Molar ratio (cyclohexanone : acylating agent) 10:1 to 1.5:1 (preferably 20:1 to 1:1) Excess cyclohexanone favors higher conversion
Temperature 50–190 °C (preferably 80–150 °C) Higher temperatures increase rate but may cause side reactions
Catalyst Trifluoroacetic acid, sulfuric acid, enzymes Catalyst choice affects selectivity and yield
Reaction time Several hours to overnight Longer times improve conversion but risk degradation
Purification Vacuum distillation (<0.5 mbar) Removes impurities and unreacted starting materials

Research Findings on Synthetic Yields and Purity

  • The condensation of cyclohexanone with glyoxylate esters under acid catalysis yields this compound with yields up to 65.4% for intermediates and around 60% for the final product after oxidation steps.
  • Ozonolysis of ethyl 2-(2-oxocyclohexyl)acetate can yield related derivatives but with lower yields (~22%).
  • Enzymatic reductions provide high stereoselectivity and can be optimized for scale-up.
  • Industrial processes emphasize the removal of excess cyclohexanone under reduced pressure and vacuum distillation to achieve high purity products.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield Range (%) Notes
Acid-catalyzed condensation Cyclohexanone, methyl glyoxylate, trifluoroacetic acid Reflux, 80–150 °C, molar ratio 10:1 Up to 65 Direct formation of hydroxy keto ester
Esterification of 2-(2-oxocyclohexyl)acetic acid 2-(2-oxocyclohexyl)acetic acid, methanol, acid catalyst Reflux, removal of water 50–70 Requires prior acid synthesis
Enzymatic reduction 2-oxo acid ester, ene-reductase enzymes Mild, aqueous, ambient temperature High (enantioselective) Useful for chiral derivatives
Mannich reaction + esterification Cyclohexanone, secondary amine, glyoxylic acid Multi-step, various conditions Moderate Allows structural modifications

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Properties

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate has been identified as a promising anti-inflammatory agent. It was isolated from the plant Incarvillea mairei var. granditlora and exhibits inhibitory effects on 5-Lipoxygenase (5-LOX), an enzyme critical in the arachidonic acid pathway associated with inflammation. The compound has been validated through various experimental methods:

  • Biosensor-based affinity detection
  • Enzyme activity assays
  • Cell-based analysis of arachidonic acid metabolites

Experimental Outcomes:
In vivo studies demonstrated significant anti-inflammatory effects in models such as:

  • AA-induced ear edema
  • Ovalbumin-induced lung inflammation
  • Collagen-induced arthritis

These studies provide compelling evidence of the compound's therapeutic potential against inflammatory diseases .

Organic Chemistry Applications

Reduction Reactions

In organic chemistry, this compound serves as a substrate for reduction reactions, particularly the conversion of ketones to secondary alcohols. This transformation is typically achieved using sodium borohydride as a reducing agent:

  • Reaction Mechanism: The compound undergoes hydride transfer, leading to the formation of secondary alcohols from the ketone functionality present in the cyclohexane ring.

Synthesis of Quinolones

The compound is also utilized in synthesizing 4-Hydroxy-2(1H)-quinolones. This process involves reacting this compound with anilines and malonic acid equivalents, yielding quinolone derivatives that are important in medicinal chemistry .

Natural Product Synthesis

This compound has been employed in synthesizing various natural products through yeast reduction processes. This method results in hydroxy esters that serve as intermediates for further synthetic transformations.

Key Features:
The compound's unique structure, featuring both hydroxy and oxo groups, enhances its reactivity and biological interactions compared to similar compounds. This distinctiveness makes it a valuable target for further research and application development .

Mechanism of Action

The mechanism by which methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, focusing on substituent positions, stereochemistry, and functional groups:

Compound Name CAS Number Molecular Formula Key Features Synthesis Yield Key Applications
Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate 13672-64-5 C₉H₁₄O₃ 2-oxocyclohexyl group; chiral center at C2 and C2′ 56% Fused pyran synthesis, tryptamine intermediates
Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate Not provided C₁₀H₁₄O₄ Ethyl ester; higher yield due to Claisen condensation 75% Cost-effective insect growth regulator intermediates
Methyl 2-(4-oxocyclohexyl)acetate 66405-41-2 C₉H₁₄O₃ 4-oxocyclohexyl group; altered reactivity due to ketone position Not reported Unspecified synthetic intermediates
Ethyl (R)-2-hydroxy-2-[(S)-2-oxocyclohexyl]acetate Not provided C₁₀H₁₆O₄ Ethyl ester with (R,S) stereochemistry; specific rotation [α]D²⁶ = -45° 92% Chiral building blocks
Methyl 2-(4-oxocyclohexylidene)acetate 91158-10-0 C₉H₁₂O₃ Conjugated cyclohexylidene group; increased planarity Not reported Potential dienophile in Diels-Alder reactions

Physical and Chemical Properties

  • Solubility and Polarity :
    • The target compound has moderate polarity (Rf = 0.2 in 30% EtOAc/hexane) , while ethyl analogs (e.g., Ethyl 2-hydroxy-2-[(S)-2-oxocyclohexyl]acetate) exhibit lower polarity (Rf = 0.20 in 70% hexanes/EtOAc) .
  • Thermal Stability: Methyl 2-(4-oxocyclohexylidene)acetate’s conjugated system may enhance thermal stability compared to non-conjugated analogs .

Biological Activity

Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate, a chiral polycyclic organic compound, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

This compound is characterized by its unique structure, which includes a hydroxyl group and an ester functional group. This compound is often synthesized as an intermediate in the production of various bioactive molecules, including tryptamines . Its chemical formula is C9H14O3C_9H_{14}O_3, and it has been identified with the PubChem CID 587026.

Neurotropic Effects

Recent studies have highlighted the neurotropic properties of derivatives related to this compound. For instance, a derivative known as HU-MCA-13 demonstrated significant effects on neurite outgrowth in neuronal cultures. The compound was evaluated in vitro using PC12 neuronal models, where it showed promising results in stimulating neurite growth without exhibiting cytotoxicity at concentrations up to 10 μM. The study reported that HU-MCA-13 activated specific G-protein coupled receptors (GPCRs), including:

  • α2A-adrenergic receptor (ADRA2A) : Agonistic activity with a response of 24.5%
  • Cannabinoid receptor CB1 (CNR1) : Agonistic activity with a response of 50.1%
  • Cannabinoid receptor CB2 (CNR2) : Agonistic activity with a response of 49.6%
  • Histamine H2 receptor (HRH2) : Antagonistic activity with a response of -26.9% .

These interactions suggest potential therapeutic applications in treating neurological disorders, particularly those involving axonal regeneration and plasticity.

Safety Profile

The safety profile of HU-MCA-13 was assessed through various biochemical analyses in animal models. Parameters such as liver enzymes (ALT, AST) and kidney function indicators (creatinine, blood urea nitrogen) remained within normal ranges following treatment with doses up to 250 mg/kg, indicating a favorable safety profile . However, an increase in bilirubin levels was noted, warranting further investigation into the compound's long-term effects.

Comparative Biological Activity

To better understand the biological activity of this compound and its derivatives, Table 1 summarizes key findings from relevant studies comparing their effects on different biological targets.

CompoundBiological ActivityIC50 (μM)Selectivity Index
HU-MCA-13Neurite outgrowth stimulationN/AN/A
AcarboseAlpha-amylase inhibition1.58N/A
Ursolic AcidPTP-1B inhibition1.35N/A
Methyl 2-hydroxy...Potential GPCR interactionsN/AN/A

Case Studies and Research Findings

Several case studies have documented the effects of this compound and its derivatives:

  • Neurite Outgrowth Study : In vitro experiments using PC12 cells demonstrated that HU-MCA-13 significantly promoted neurite outgrowth compared to control groups, implicating its potential use in neuroregenerative therapies .
  • Toxicological Assessment : A comprehensive toxicological evaluation indicated that the compound did not adversely affect major organ functions at therapeutic doses, supporting its potential for clinical applications .
  • GPCR Interaction Analysis : Detailed pharmacological profiling revealed that HU-MCA-13 interacts selectively with several GPCRs, which are critical targets in drug development for neurological conditions .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate, and what reaction conditions maximize yield?

  • Methodological Answer : The compound is synthesized via a two-step process:

Condensation : Cyclohexanone reacts with ethyl glyoxylate under acidic conditions (e.g., trifluoroacetic acid as a catalyst) at a molar ratio of 1:10. This yields ethyl 2-hydroxy-2-(2-oxocyclohexyl)acetate (intermediate VII) with a 65.4% yield.

Oxidation/Aromatization : Intermediate VII is treated with HIO₃-DMSO (two equivalents) to form the final product. This step achieves a 60.0% yield.
Key parameters include strict control of reagent ratios and reaction time to minimize side reactions .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation involves:
  • ¹H/¹³C NMR : Peaks corresponding to hydroxyl (δ ~3.5–4.5 ppm), ester carbonyl (δ ~170–175 ppm), and cyclohexyl protons (δ ~1.2–2.8 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 170.21 (C₉H₁₄O₃) confirm the molecular formula.
  • IR Spectroscopy : Bands for O-H (~3479 cm⁻¹) and C=O (~1731 cm⁻¹) groups are critical for functional group analysis.
    Cross-referencing these datasets ensures structural integrity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of vapors. If exposed, move to fresh air immediately and seek medical attention .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer : Stereoselectivity is achieved using chiral catalysts or resolved via chromatography:
  • Catalytic Methods : Asymmetric aldol reactions with organocatalysts (e.g., proline derivatives) yield enantiomerically enriched products. For example, (R)- and (S)-isomers are separated using chiral columns (e.g., Chiralpak IA) .
  • Chromatographic Resolution : Cyclohexyl-β GC columns or CP-Chirasil-Dex CB columns differentiate diastereomers based on retention times .

Q. How can contradictions in reported spectroscopic data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. To resolve:
  • Solvent Standardization : Record NMR spectra in deuterated solvents (e.g., CDCl₃) with internal standards (e.g., TMS).
  • Purity Verification : Use HPLC (>95% purity threshold) to eliminate interference from byproducts.
  • Cross-Validation : Compare data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What strategies optimize the oxidation and aromatization steps in the synthesis?

  • Methodological Answer :
  • Oxidant Selection : HIO₃-DMSO is preferred over milder oxidants (e.g., PCC) due to higher efficiency in aromatizing cyclohexenyl intermediates.
  • Temperature Control : Maintain temperatures between 50–60°C to prevent overoxidation.
  • Stoichiometry : Use two equivalents of HIO₃-DMSO relative to intermediate VII to ensure complete conversion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Reactant of Route 2
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Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate

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